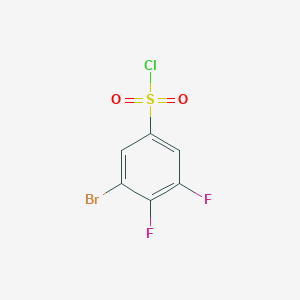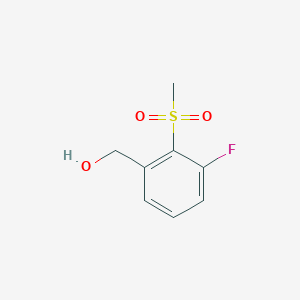
3-Fluoro-2-(methylsulphonyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methylsulphonyl)benzyl alcohol: is an organic compound with the molecular formula C8H9FO3S It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method for synthesizing 3-Fluoro-2-(methylsulphonyl)benzyl alcohol involves the nucleophilic substitution of a suitable precursor. For example, starting with 3-fluorobenzyl chloride, a nucleophilic substitution reaction with sodium methylsulphinate can yield the desired product.
Reaction Conditions: The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
-
Reduction of Ketones: : Another synthetic route involves the reduction of 3-fluoro-2-(methylsulphonyl)benzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Reaction Conditions: This reduction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-Fluoro-2-(methylsulphonyl)benzyl alcohol can undergo oxidation to form 3-fluoro-2-(methylsulphonyl)benzaldehyde or 3-fluoro-2-(methylsulphonyl)benzoic acid, depending on the oxidizing agent used.
Common Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
-
Reduction: : The compound can be reduced to form 3-fluoro-2-(methylsulphonyl)benzylamine using reducing agents like lithium aluminium hydride (LiAlH4).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents: Thionyl chloride (SOCl2) for chlorination, or phosphorus tribromide (PBr3) for bromination.
Major Products
Oxidation: 3-Fluoro-2-(methylsulphonyl)benzaldehyde, 3-fluoro-2-(methylsulphonyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulphonyl)benzylamine.
Substitution: 3-Fluoro-2-(methylsulphonyl)benzyl chloride, 3-Fluoro-2-(methylsulphonyl)benzyl bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Fluoro-2-(methylsulphonyl)benzyl alcohol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating various derivatives.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It may also be used in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzyl alcohol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methylsulphonyl group can enhance its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-2-(methylsulphonyl)benzoic acid
- 3-Fluoro-2-(methylsulphonyl)benzaldehyde
- 3-Fluoro-2-(methylsulphonyl)benzylamine
Uniqueness
Compared to its analogs, 3-Fluoro-2-(methylsulphonyl)benzyl alcohol offers a unique combination of functional groups that can be exploited for various synthetic and application purposes. Its alcohol moiety allows for further functionalization, while the fluorine and methylsulphonyl groups provide distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H9FO3S |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(3-fluoro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
PHRPOLXJEGDTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


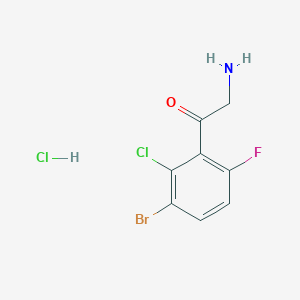
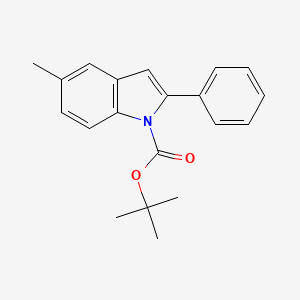
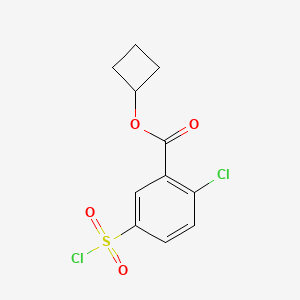

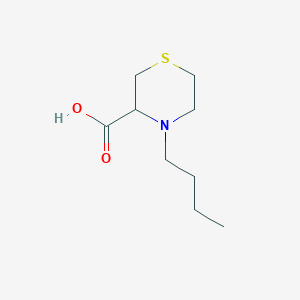
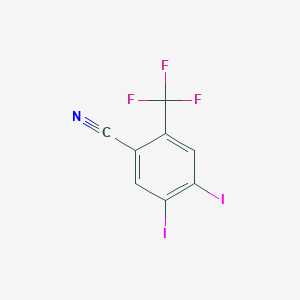
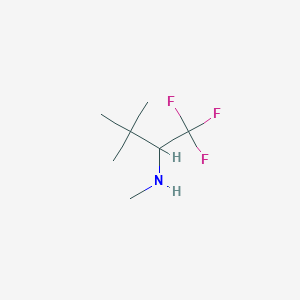
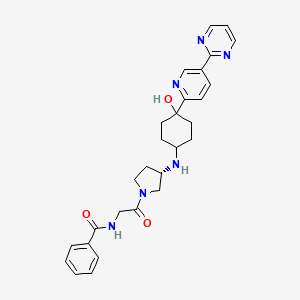
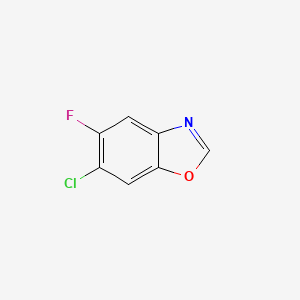
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

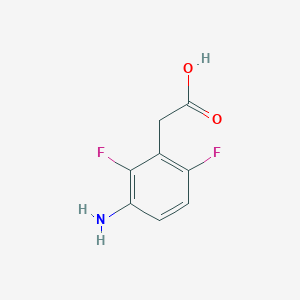
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
